molecular formula C6H6ClNOS B15298713 2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one

2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one

Cat. No.: B15298713
M. Wt: 175.64 g/mol
InChI Key: QVQXFTFHZIOIJY-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

The synthesis of 2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one typically involves the reaction of 4-methyl-1,2-thiazole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

2-chloro-1-(4-methyl-1,2-thiazol-5-yl)ethanone

InChI

InChI=1S/C6H6ClNOS/c1-4-3-8-10-6(4)5(9)2-7/h3H,2H2,1H3

InChI Key

QVQXFTFHZIOIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=C1)C(=O)CCl

Origin of Product

United States

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